1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a propyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with propargylamine in the presence of a copper catalyst to yield the desired triazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death . Additionally, the compound can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(4-chlorophenyl)-1-phenylacetone: A compound with similar structural features but different biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another triazole derivative with antimicrobial and anticancer properties.
Uniqueness: 1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide stands out due to its unique combination of a 4-chlorophenyl group, a methyl group, and a propyl group attached to the triazole ring.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUHCFAJMSKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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